molecular formula C19H29NOS B14332254 2-Dodecyl-1,2-benzothiazol-3(2H)-one CAS No. 102658-03-7

2-Dodecyl-1,2-benzothiazol-3(2H)-one

Cat. No.: B14332254
CAS No.: 102658-03-7
M. Wt: 319.5 g/mol
InChI Key: FKCTXTZVXHJVNT-UHFFFAOYSA-N
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Description

2-Dodecyl-1,2-benzothiazol-3(2H)-one ( 102658-03-7) is an organic compound with the molecular formula C 19 H 29 NOS and a molecular weight of 319.50500 g/mol . This solid belongs to the benzothiazolone class of heterocyclic compounds, which are recognized for their diverse biological and material science applications. Researchers value this particular derivative for its extended dodecyl alkyl chain, which can enhance lipid solubility and compatibility with polymer matrices compared to its short-chain analogues.Benzothiazolone derivatives are primarily investigated for their potent biocidal properties . The core 1,2-benzisothiazol-3(2H)-one structure is a well-documented microbiocide effective against bacteria, fungi, and algae . The incorporation of the dodecyl chain is expected to influence its mode of action, which typically involves interference with microbial metabolic pathways, potentially leading to growth inhibition. This makes this compound a compound of interest for research into preserving industrial products such as coatings, adhesives, and metalworking fluids . Furthermore, the benzothiazole scaffold is explored in pharmaceutical research for developing novel therapeutic agents, including antiviral and anticancer compounds, highlighting the versatility of this chemical family . This product is strictly for research purposes in laboratory settings.This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly prohibited for personal, cosmetic, food, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102658-03-7

Molecular Formula

C19H29NOS

Molecular Weight

319.5 g/mol

IUPAC Name

2-dodecyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)22-20/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

FKCTXTZVXHJVNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Dodecyl 1,2 Benzothiazol 3 2h One

Advanced Synthetic Routes to N-Substituted 1,2-Benzothiazol-3(2H)-one Derivatives

The synthesis of 2-dodecyl-1,2-benzothiazol-3(2H)-one and related N-substituted derivatives is primarily achieved through two strategic approaches: the cyclization of a pre-functionalized N-dodecyl precursor or the direct alkylation of the pre-formed 1,2-benzothiazol-3(2H)-one core.

Cyclization Reactions for N-Alkylation Precursors

A predominant method for synthesizing the 1,2-benzothiazol-3(2H)-one scaffold involves the intramolecular cyclization of an N-substituted 2-mercaptobenzamide. In the context of this compound, this pathway begins with the synthesis of the N-dodecyl-2-mercaptobenzamide precursor. This intermediate is then subjected to an oxidative cyclization to form the target molecule.

Various catalytic systems have been developed to facilitate this key N–S bond formation. For instance, Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization is an effective method. nih.gov This reaction typically employs oxygen as the terminal oxidant, making it an environmentally conscious choice. nih.gov Similarly, cobalt-catalyzed systems, which can operate in aqueous media, have been shown to be highly efficient for this transformation. researchgate.net

Another approach utilizes N-substituted 2-methoxycarbonylbenzenesulfenamides as precursors. These compounds undergo cyclization in the presence of a strong base to yield the corresponding 2-substituted 1,2-benzisothiazolin-3-ones. researchgate.net

Table 1: Comparison of Catalytic Systems for Intramolecular Cyclization of 2-Mercaptobenzamide Precursors
Catalyst SystemOxidantKey FeaturesReference
Cu(I) saltsO₂Facilitates N-H/S-H bond coupling; excellent yields. nih.gov
Cobalt Phthalocyanine (CoPcS)O₂Heterogeneous catalyst; operable in aqueous media; recyclable. nih.gov
KBrO₂Metal-free approach; proceeds in excellent yields. nih.gov
Electrochemical- (Anodic Oxidation)Constant-current electrolysis; produces H₂ as a byproduct. nih.gov

Strategies for Direct N-Dodecyl Functionalization

Direct functionalization involves the N-alkylation of the parent 1,2-benzothiazol-3(2H)-one molecule. This reaction is typically an SN2 substitution where the nitrogen atom of the benzothiazolone ring acts as a nucleophile, attacking an electrophilic dodecyl source, such as 1-bromododecane (B92323) or 1-iodododecane.

The efficiency and regioselectivity (N-alkylation versus O-alkylation) of this reaction are highly dependent on the reaction conditions. The deprotonation of the N-H bond is a prerequisite, and the choice of base and solvent is critical. Studies on analogous heterocyclic systems show that the use of strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) strongly favors N-alkylation. beilstein-journals.orgjuniperpublishers.com

It has been found that preparing the lithium salt of 1,2-benzisothiazolin-3-one prior to reaction with an alkylating agent leads to N-substituted products in good yield and with high selectivity. This method avoids the formation of the O-alkylated isomer that can occur when using sodium or potassium salts.

One-Pot Synthesis Approaches for Enhanced Efficiency

To improve process efficiency, reduce waste, and simplify procedures, one-pot synthetic methods have been developed. These strategies combine multiple reaction steps into a single sequence without the isolation of intermediates.

One such approach for N-substituted benzo[d]isothiazol-3(2H)-ones starts from 2-halobenzamides (e.g., 2-bromobenzamide). nih.gov In a copper-catalyzed one-pot process, the 2-halobenzamide reacts with a sulfur source, such as elemental sulfur or potassium thiocyanate, to form a C–S bond, followed by an intramolecular N–S bond cyclization. nih.govresearchgate.net The N-dodecyl group can be present on the starting 2-halobenzamide, leading directly to the final product.

Another efficient one-pot method involves the reaction of a 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form an oxime, which is then treated with a halogenating agent to induce cyclization, all within the same reaction vessel. google.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The formation of the core benzothiazolone ring and the subsequent or preceding introduction of the N-dodecyl group involve distinct mechanistic steps.

Elucidation of Reaction Intermediates and Transition States

The mechanism of the key N–S bond-forming cyclization has been a subject of investigation. For the oxidative cyclization of N-dodecyl-2-mercaptobenzamide, a plausible mechanism involves the initial oxidation of the thiol group. In cobalt-catalyzed reactions, it is proposed that Co(II) is first oxidized to Co(III) by oxygen. researchgate.net The Co(III) species then oxidizes the 2-mercaptobenzamide to generate a thiyl radical intermediate. researchgate.net This highly reactive intermediate undergoes an intramolecular nucleophilic attack by the amide nitrogen onto the sulfur radical, leading to the cyclized product and regenerating the Co(II) catalyst. researchgate.net

In metal-free, KBr-catalyzed systems, it is suggested that KBr is oxidized to Br₂, which then activates a disulfide intermediate formed from the starting mercaptobenzamide. nih.gov This activated species is then susceptible to intramolecular attack by the nitrogen to form the N-S bond. nih.gov

The direct N-alkylation reaction proceeds through a standard SN2 transition state. The nitrogen anion of the deprotonated 1,2-benzothiazol-3(2H)-one attacks the primary carbon of the dodecyl halide, leading to the simultaneous formation of the N-C bond and cleavage of the C-halogen bond. The geometry of this transition state is crucial for the reaction's success.

Table 2: Proposed Intermediates in N-S Bond Formation
Synthetic RouteProposed Key IntermediateMechanism FeatureReference
Co-catalyzed cyclization of 2-mercaptobenzamideThiyl radicalIntramolecular nucleophilic attack by nitrogen on sulfur radical. researchgate.net
KBr-catalyzed cyclization of 2-mercaptobenzamideDisulfide intermediate (activated by Br₂)Activation of S-S bond followed by intramolecular N-attack. nih.gov
Direct N-alkylation with dodecyl halideSN2 Transition StateNucleophilic attack of nitrogen anion on alkyl halide. researchgate.net

Green Chemistry Principles in this compound Synthesis

The industrial production of the 1,2-benzisothiazol-3(2H)-one scaffold, the precursor to this compound, has increasingly focused on incorporating green chemistry principles to minimize environmental impact. nih.gov This involves careful consideration of solvents, reaction conditions, and the intrinsic efficiency of the synthetic route. nih.gov

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of material used in chemical production. scienceopen.com In the synthesis of benzothiazole (B30560) and its derivatives, a shift from traditional, often hazardous organic solvents to more sustainable alternatives is a key area of research. scienceopen.com

Historically, the synthesis of the benzisothiazolone core might involve hydrocarbons like toluene (B28343) and xylene, or halogenated hydrocarbons such as chlorobenzene. google.com While effective, these solvents pose environmental and health concerns. Modern, greener approaches prioritize alternatives that reduce this impact.

Key Sustainable Alternatives:

Water: An environmentally benign and efficient medium for the cyclization reactions needed to form the benzothiazole ring system. rsc.org

Deep Eutectic Solvents (DESs): These have emerged as promising green catalysts and solvents. rsc.orgnih.gov They offer low toxicity, biodegradability, and can be recycled, making them a sustainable alternative to conventional volatile organic compounds. researchgate.net

Solvent-Free Conditions: Conducting reactions without any solvent is an ideal green chemistry scenario. scienceopen.com One-pot multicomponent synthesis of benzothiazole derivatives has been successfully achieved under solvent-free conditions, significantly reducing waste. rsc.orgnih.gov

The following table summarizes a comparison of different solvent systems for the synthesis of the benzisothiazole scaffold.

Solvent SystemAdvantagesDisadvantagesSustainability Profile
Traditional Organic Solvents (e.g., Toluene, DMF)High solubility for reactants, well-established procedures.Volatile, often toxic, environmental pollution, difficult to dispose of.Poor
Water Non-toxic, non-flammable, inexpensive, environmentally safe. rsc.orgLimited solubility for some organic reactants.Excellent
Deep Eutectic Solvents (DESs) Low volatility, recyclable, biodegradable, can act as both solvent and catalyst. rsc.orgnih.govHigher viscosity, potential challenges in product separation.Very Good
Solvent-Free Eliminates solvent waste, simplifies purification, reduces energy consumption. researchgate.netLimited to reactions where reactants can mix adequately in a molten state or on a solid support.Excellent

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comacs.org The ideal reaction has a 100% atom economy, generating no waste byproducts. jocpr.com

Synthetic strategies for the 1,2-benzisothiazol-3(2H)-one core are evaluated based on their atom economy.

Addition and Rearrangement Reactions: These are inherently atom-economical as all reactant atoms are incorporated into the product. rsc.org

Substitution and Elimination Reactions: These are less atom-economical as they produce stoichiometric byproducts that constitute waste. rsc.org

For instance, the synthesis of the benzisothiazolone core via intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is highly atom-economical. nih.gov When using molecular oxygen (O₂) as the oxidant, the only byproduct is water, representing a very green pathway. nih.gov In contrast, older methods that use halogenating agents or other stoichiometric reagents have a lower atom economy and generate more waste. google.com

The table below illustrates the intrinsic atom economy of different reaction types relevant to the synthesis of the benzisothiazolone scaffold.

Reaction TypeGeneral DescriptionAtom EconomyExample Relevance
Addition Two or more molecules combine to form a single, larger molecule.100%Ideal for building complexity in the scaffold with no byproduct waste. rsc.org
Rearrangement A molecule's carbon skeleton is rearranged to form a structural isomer.100%Can be used to form the final ring structure from a linear precursor. rsc.org
Substitution A functional group in a chemical compound is replaced by another group.< 100%Commonly used in N-alkylation to add the dodecyl chain, but generates byproducts (e.g., salts).
Elimination A pair of atoms or groups are removed from a molecule.< 100%Generally avoided in green synthesis due to inherent waste generation. rsc.org

By selecting pathways like catalytic cyclizations that maximize atom economy, the synthesis of the precursor for this compound can be made significantly more sustainable. researchgate.net

Derivatization Strategies and Analogue Synthesis

Derivatization of the 1,2-benzisothiazol-3(2H)-one core is a key strategy for modifying its physicochemical and biological properties. The introduction of the dodecyl group at the nitrogen position is a primary example of such a modification.

The most direct method for synthesizing this compound is through the N-alkylation of the 1,2-benzisothiazol-3(2H)-one parent molecule.

This reaction typically involves:

Deprotonation of the nitrogen atom of the benzisothiazolone ring using a base to form the corresponding sodium or lithium salt.

Reaction of the salt with an alkylating agent, such as a dodecyl halide (e.g., 1-bromododecane).

This nucleophilic substitution reaction is commonly performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitates the reaction and yields high selectivity for N-alkylation over O-alkylation.

N-acylation represents an alternative derivatization strategy, where an acyl group is introduced at the nitrogen position using acyl halides or anhydrides. While this does not produce the title compound, it is a common method for creating other analogues with different electronic and steric properties at the N-position. mdpi.com

Reaction TypeReagentsConditionsProduct Type
N-Alkylation 1,2-benzisothiazol-3(2H)-one, base (e.g., NaH), dodecyl halide (e.g., C₁₂H₂₅Br)Polar aprotic solvent (e.g., DMF, THF)This compound
N-Acylation 1,2-benzisothiazol-3(2H)-one, acyl halide or anhydrideBase catalyst, suitable solvent2-Acyl-1,2-benzothiazol-3(2H)-one derivative

To create analogues with more profound structural changes, chemists employ strategies that modify the core benzisothiazolone ring system itself. These approaches can alter the fundamental properties of the molecule.

Ring Expansion: Photochemical reactions of certain 2-aryl-1,2-benzisothiazol-3(2H)-ones can induce a ring expansion, transforming the five-membered thiazole (B1198619) ring into a seven-membered thiazepine ring, yielding dibenzo[b,f] researchgate.netnih.govthiazepin-11(10H)-ones. researchgate.net

Heterocyclic Fusion: New rings can be fused to the existing benzisothiazolone structure. For example, isothiazolo[5,4-b]pyridine-3(2H)-ones are synthesized through the oxidative cyclization of 2-mercapto-3-pyridinecarboxamides, effectively fusing a pyridine (B92270) ring to the isothiazole (B42339) core. researchgate.net

These strategies allow for the exploration of a much broader chemical space, leading to the discovery of analogues with novel characteristics.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. In the context of this compound, SAR studies would focus on understanding how the N-dodecyl chain influences the molecule's interaction with a biological target. nih.gov

The following table outlines hypothetical modifications for an SAR study focused on the N-dodecyl group.

Modification StrategyRationaleExample Analogues
Varying Chain Length To determine the optimal lipophilicity and length for target binding.N-octyl, N-decyl, N-tetradecyl, N-hexadecyl derivatives.
Introducing Branching To probe steric tolerance in the target's binding pocket.N-(2-ethylhexyl), N-(iso-dodecyl) derivatives.
Adding Unsaturation To introduce conformational rigidity and potential for π-π interactions.N-dodecenyl, N-dodecynyl derivatives.
Terminal Functionalization To add polar groups for new interactions (e.g., hydrogen bonding).N-(12-hydroxydodecyl), N-(12-aminododecyl) derivatives.

By synthesizing and testing these focused libraries of analogues, researchers can build a comprehensive understanding of the SAR, leading to the design of more potent and selective compounds. escholarship.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Dodecyl 1,2 Benzothiazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to assign the specific resonances of the dodecyl chain and the benzisothiazole core, confirming the covalent structure of 2-Dodecyl-1,2-benzothiazol-3(2H)-one.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzisothiazole ring and the aliphatic protons of the N-dodecyl substituent. The aromatic region typically displays complex multiplets between δ 7.0 and 8.0 ppm, arising from the four protons on the benzene (B151609) ring.

The dodecyl chain provides several characteristic signals. The methylene group directly attached to the nitrogen atom (N-CH₂) is deshielded by the adjacent nitrogen and is expected to appear as a triplet at approximately δ 3.5-4.0 ppm. libretexts.org The long polymethylene chain (-(CH₂)₁₀-) produces a large, broad signal, often a multiplet, in the upfield region, typically around δ 1.2-1.6 ppm. libretexts.orgchemistrysteps.com The terminal methyl group (CH₃) of the dodecyl chain is the most shielded and characteristically appears as a triplet at approximately δ 0.8-0.9 ppm due to coupling with the adjacent methylene group. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.0 - 8.0Multiplet (m)
N-CH₂-3.5 - 4.0Triplet (t)
-(CH₂)₁₀-1.2 - 1.6Multiplet (m)
-CH₃0.8 - 0.9Triplet (t)

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak, allowing for direct confirmation of the carbon skeleton. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.org

For this compound, the carbonyl carbon (C=O) of the isothiazolinone ring is expected to have the most downfield shift, appearing in the range of δ 165-180 ppm. bhu.ac.inyoutube.com The carbons of the aromatic ring typically resonate between δ 120-140 ppm. The dodecyl chain carbons are observed in the upfield region (δ 14-50 ppm). libretexts.org The carbon of the N-CH₂ group would be found around δ 40-50 ppm, while the bulk of the methylene carbons would appear between δ 22-32 ppm. The terminal methyl carbon is the most upfield, resonating at approximately δ 14 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon GroupPredicted Chemical Shift (δ, ppm)
C=O165 - 180
Aromatic-C120 - 140
N-CH₂-40 - 50
-(CH₂)₁₀-22 - 32
-CH₃~14

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the N-CH₂ protons to the next CH₂ group in the chain, and sequentially along the dodecyl chain to the terminal methyl group. It would also reveal the coupling relationships between adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgcreative-biostructure.com An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For instance, it would show a cross-peak between the proton signal at δ ~3.5-4.0 ppm and the carbon signal at δ ~40-50 ppm, confirming the N-CH₂ group. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.ukuni-saarland.de

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. pnnl.gov For this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₉H₂₉NOS
Calculated Exact Mass ([M+H]⁺)320.2042

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺) which is then fragmented by collision with an inert gas. plos.org The resulting fragment ions (product ions) are analyzed to reveal information about the molecule's structure. nih.govlibretexts.org

The fragmentation of this compound is expected to proceed through characteristic pathways involving both the N-dodecyl chain and the benzisothiazole core. A primary fragmentation route is the cleavage of the alkyl chain. Alpha-cleavage next to the nitrogen atom is a common pathway for N-alkyl compounds. miamioh.edu Another significant fragmentation would be the cleavage of the bond between the first carbon of the dodecyl chain and the nitrogen, leading to the formation of the stable 1,2-benzisothiazol-3(2H)-one cation. Subsequent fragmentation of the heterocyclic ring can also occur, as seen in the fragmentation of the parent compound. researchgate.net

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺).
Predicted m/zPossible Fragment Identity
320.2[M+H]⁺ (Precursor Ion)
152.0[Benzisothiazolinone+H]⁺
134.0Fragment from ring cleavage
VariousFragments from dodecyl chain cleavage (e.g., loss of CₙH₂ₙ₊₁)

Chromatographic Separations in Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating this compound from its synthetic precursors, degradation products, and other components within a complex mixture. The long dodecyl chain imparts significant lipophilicity to the molecule, which heavily influences the choice and development of chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally labile compounds like this compound. Method development focuses on optimizing separation parameters to achieve high resolution and sensitivity. amazonaws.com Due to the compound's high lipophilicity, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method development for related isothiazolinones, such as 1,2-benzisothiazol-3(2H)-one (BIT), often utilizes C18 columns with a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile or methanol. sielc.comnih.gov For the dodecyl derivative, a higher proportion of the organic solvent is necessary to ensure adequate elution and good peak shape.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is reliable for its intended purpose. amazonaws.com Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (Limits of Detection and Quantification). nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Detector UV-Vis Diode Array Detector (DAD) at ~280 nm scirp.org
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temperature | 30 °C nih.gov |

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Due to its high molecular weight and low volatility, this compound is not ideally suited for direct GC analysis. However, GC can be effectively employed to analyze for volatile impurities, residual solvents from the synthesis process, or volatile degradation products. Techniques like headspace GC-MS are optimized for identifying such volatile components in a sample matrix. For the analysis of semi-volatile related compounds, GC-MS methods have been developed, which could be adapted. researchgate.net

For trace-level detection and unambiguous identification, chromatographic systems are often coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying this compound at very low concentrations. kuleuven.be The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov Electrospray ionization (ESI) in positive mode is typically effective for isothiazolinone compounds. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored. nih.gov

For the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), a known MRM transition is m/z 152.2 > 134.1. nih.gov For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and fragmentation would likely involve the loss or fragmentation of the dodecyl chain or cleavage of the thiazole (B1198619) ring.

Table 2: Projected LC-MS/MS Parameters for this compound

Parameter Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 319.5
Exemplary Product Ions To be determined via infusion and fragmentation studies

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, is valuable for identifying volatile and semi-volatile impurities. researchgate.net In this technique, compounds eluting from the GC column are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for identification. jmchemsci.com

Advanced Diffraction Techniques for Solid-State Structure (if applicable)

X-ray diffraction techniques are indispensable for elucidating the solid-state structure of crystalline materials, providing information on crystal packing, polymorphism, and phase purity. units.it

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration of a crystalline molecule. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, crystal structures for closely related N-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharin derivatives) have been determined. researchgate.netresearchgate.net These studies reveal a planar benzisothiazole moiety, with the crystal structure being stabilized by various intermolecular interactions. researchgate.net A similar planarity of the core heterocyclic system would be expected for this compound, with the long dodecyl chain likely influencing the crystal packing arrangement.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. units.it It is instrumental in identifying the crystalline phase, detecting polymorphism (the existence of multiple crystal forms), and assessing the degree of crystallinity. units.it Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. While specific PXRD data for this compound is not available in the literature, this technique would be essential in a manufacturing setting to ensure batch-to-batch consistency of the crystalline form and to monitor for any phase transitions during storage or processing.

Mechanistic Studies of Biological Activities of 2 Dodecyl 1,2 Benzothiazol 3 2h One

Antimicrobial Action: Molecular Mechanisms of Growth Inhibition

The antimicrobial efficacy of 2-Dodecyl-1,2-benzothiazol-3(2H)-one and related isothiazolinones is attributed to a multi-faceted attack on essential microbial functions. The primary mode of action involves the targeting of key cellular components and metabolic processes, leading to the inhibition of growth and eventual cell death.

Inhibition of Essential Thiol-Containing Enzymes and Metabolic Pathways

A significant body of evidence points to the inhibition of essential thiol-containing enzymes as a primary mechanism of antimicrobial action for isothiazolinones. These compounds are electrophilic and readily react with nucleophilic thiol groups (-SH) present in the amino acid cysteine, a crucial component of many vital enzymes. This interaction leads to the formation of disulfide bonds, which can inactivate the enzymes and disrupt critical metabolic pathways. The dependence of various metabolic processes on these enzymes makes their inhibition a potent method of microbial growth control. The interaction of 1,2-benzisothiazolin-3-one with glutathione (B108866), a key cellular antioxidant containing a thiol group, further supports the hypothesis that cellular thiols are a major target for this class of compounds.

Impact on Bacterial Active Transport and Glucose Oxidation

Research has demonstrated that 1,2-benzisothiazolin-3-one significantly inhibits the active transport and oxidation of glucose in Staphylococcus aureus. These processes are fundamental for nutrient uptake and energy generation in bacteria. The inhibition of these pathways is likely a direct consequence of the inactivation of thiol-containing enzymes that are essential for their function. By disrupting the cell's ability to transport and metabolize essential sugars like glucose, the compound effectively starves the microorganism of the resources needed for growth and proliferation.

Studies on Resistance Mechanisms in Microbial Populations

The development of resistance to antimicrobial agents is a significant concern. Studies on the resistance of Pseudomonas aeruginosa to isothiazolones have revealed an adaptive resistance mechanism. Instead of enzymatic degradation of the biocide or modification of the target site, resistant strains were found to suppress the production of a specific 35 kDa outer membrane protein. This alteration in the outer membrane composition is believed to reduce the uptake of the isothiazolone (B3347624), thereby conferring resistance. This adaptive response highlights a sophisticated defense strategy employed by some bacteria to counteract the effects of this class of biocides.

Antiviral Activity: Protease Inhibition and Viral Replication Pathways

In addition to its antimicrobial properties, derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold have been investigated for their potential antiviral activities. A key target in this area of research has been the inhibition of viral proteases, which are essential enzymes for the replication of many viruses.

Inhibition of Viral Proteases (e.g., Dengue Virus NS2BNS3 Protease)

Several studies have focused on the inhibitory effects of N-substituted 1,2-benzisothiazol-3(2H)-one derivatives on the Dengue virus NS2B-NS3 protease. nih.gov This protease is crucial for the post-translational processing of the viral polyprotein, making it an attractive target for antiviral drug development. nih.gov Research has shown that various derivatives of 1,2-benzisothiazol-3(2H)-one can inhibit this enzyme with varying degrees of potency.

While specific inhibitory data for this compound against the Dengue virus NS2B-NS3 protease is not detailed in the available research, studies on a range of N-substituted analogs provide valuable insights. For instance, dose-response experiments have revealed that several of these compounds bind to the protease in the vicinity of its catalytic triad, exhibiting IC50 values in the micromolar range. nih.gov The nature of the substituent on the nitrogen atom of the benzisothiazol-3(2H)-one core plays a significant role in determining the inhibitory activity.

Derivative of 1,2-benzisothiazol-3(2H)-oneTarget EnzymeActivity
N-Substituted derivativesDengue Virus NS2B-NS3 ProteaseInhibition with IC50 values in the micromolar range. nih.gov

This table summarizes the inhibitory activity of a class of compounds against a key viral enzyme. The specific activity of this compound within this class requires further investigation.

Modulation of Viral Replication Cycles in Host Cells

The 1,2-benzisothiazol-3(2H)-one scaffold, the core structure of this compound, is present in various derivatives that have been investigated for their antiviral properties. These compounds interfere with critical stages of the viral life cycle, thereby inhibiting viral propagation within host cells. nih.govebsco.comnih.gov The replication of a virus involves multiple steps, including attachment to the host cell, entry, uncoating of the viral genome, replication of genetic material, synthesis of viral proteins, assembly of new virions, and their subsequent release. nih.govyoutube.com Antiviral agents containing the benzisothiazole motif have shown the ability to disrupt these processes.

For instance, certain benzisothiazolone derivatives have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. mdpi.com This enzyme is crucial for the HIV-1 replication cycle as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host genome. mdpi.com The identified derivatives function as bifunctional inhibitors, targeting both the DNA polymerase and the ribonuclease H (RNase H) activities of the RT enzyme. mdpi.com Furthermore, other related benzothiazole (B30560) compounds have demonstrated inhibitory effects against the HIV-1 integrase, another enzyme essential for inserting the viral DNA into the host chromosome. nih.gov

The broader class of benzothiazole derivatives has also been evaluated against other viruses. Studies have reported activity against Herpes Simplex Virus 1 (HSV-1) and various influenza viruses. nih.gov For influenza, the viral enzyme neuraminidase, which is required for the release of new virus particles from an infected cell, has been a target for some antiviral compounds. nih.gov Research into pyridobenzothiazolones, a related structural class, has revealed broad-spectrum activity against a range of enveloped RNA viruses, including flaviviruses and SARS-CoV-2. nih.gov The mechanism for these compounds may involve direct interaction with the viral particles or the inhibition of the viral RNA-dependent RNA polymerase, an enzyme central to the replication of the viral genome. nih.gov

Apoptosis Induction and Cell Signaling Pathways

Apoptosis, or programmed cell death, is a highly regulated cellular process essential for tissue homeostasis. Its dysregulation is a hallmark of diseases like cancer. A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. ekb.eg These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to pro-apoptotic signals. nih.gov Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn cleave and activate executioner caspases, including caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Studies on related benzothiazole derivatives have shown that they can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. frontiersin.org This pathway is initiated by cellular stress and culminates in the activation of the initiator caspase-9 within a complex called the apoptosome. nih.gov Activated caspase-9 then proceeds to activate executioner caspases like caspase-3. nih.gov Other research on benzimidazole-based derivatives has similarly demonstrated apoptosis induction accompanied by elevated levels of caspase-3 and the initiator caspase-8, which is typically associated with the extrinsic (death receptor) pathway. mdpi.com While not a benzisothiazolinone, studies on dodecyl gallate, a compound also featuring a twelve-carbon alkyl chain, have shown it induces apoptosis in osteosarcoma cells by activating caspase-8 and caspase-3. researchgate.net This suggests that molecules with a dodecyl moiety can effectively trigger the caspase cascade, leading to programmed cell death.

The biological activities of benzisothiazolone derivatives have been linked to their ability to modulate key intracellular signaling pathways that control cell survival, proliferation, and inflammation. One of the most significant pathways affected is the nuclear factor kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cell survival; its constitutive activation is a common feature in many cancers, helping tumor cells evade apoptosis. nih.govnih.gov

Research has demonstrated that certain benzisothiazolone (BIT) derivatives act as potent inhibitors of the NF-κB pathway. nih.gov In Hodgkin's lymphoma cells, where NF-κB is constitutively active, these compounds were shown to suppress the activity of both the p50 and p65 subunits of NF-κB in both the cytoplasm and the nucleus in a dose-dependent manner. nih.gov This inhibition of NF-κB is a crucial mechanism underlying the cytotoxic and pro-apoptotic effects of these compounds. nih.govresearchgate.net By blocking NF-κB, these derivatives can downregulate the expression of anti-apoptotic proteins and sensitize cancer cells to cell death pathways. nih.gov The inhibition of NF-κB by benzothiazole derivatives has also been shown to suppress the expression of downstream inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cells. nih.gov

The ability of the benzisothiazolone scaffold to modulate critical pathways such as NF-κB and induce apoptosis translates to significant cytotoxic effects against various cancer cell lines. Laboratory studies have quantified the antiproliferative and cell-killing capabilities of several derivatives.

For example, specific monomeric and dimeric benzisothiazolone derivatives were found to be highly cytotoxic against the L428 Hodgkin's lymphoma cell line. nih.gov The cytotoxic efficacy is often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population. The tested BIT derivatives exhibited IC50 values ranging from 3.3 µg/mL to 13.8 µg/mL in L428 cells. nih.gov In addition to inducing cell death, these compounds were also shown to inhibit the migration of A549 human lung adenocarcinoma cells, indicating a potential to interfere with metastasis. nih.gov Other studies have confirmed the cytotoxicity of different benzothiazole derivatives against A549 cells, as well as against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govresearchgate.netsemanticscholar.org

Table 1: Cytotoxic Activity of Benzisothiazolone/Benzothiazole Derivatives on Various Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC50 ValueReference
Benzisothiazolone (BIT) Derivative 1L428Hodgkin's Lymphoma3.3 µg/mL nih.gov
Benzisothiazolone (BIT) Derivative 2L428Hodgkin's Lymphoma4.35 µg/mL nih.gov
Benzisothiazolone (BIT) Derivative 3L428Hodgkin's Lymphoma13.8 µg/mL nih.gov
2-Substituted Benzothiazole DerivativeHepG2Hepatocellular Carcinoma29.63 µM (48h) nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549Lung Adenocarcinoma68 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-olA549Lung Adenocarcinoma121 µg/mL researchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a compound influence its biological efficacy and selectivity. For this compound, the N-dodecyl moiety—a twelve-carbon alkyl chain attached to the nitrogen atom of the benzisothiazolone ring—is a critical structural feature that profoundly influences its physicochemical and biological properties. nih.govrsc.org

The most significant impact of the N-dodecyl chain is a substantial increase in the molecule's lipophilicity, or fat-solubility. nih.gov This property is a key determinant of how a molecule interacts with a biological system. Increased lipophilicity can enhance the ability of a compound to cross cellular membranes, which are primarily composed of lipids, potentially leading to higher intracellular concentrations and greater access to internal targets like enzymes or transcription factors. nih.gov Studies on other classes of N-alkyl compounds have demonstrated a direct correlation between the length of the alkyl chain and biological potency, often up to an optimal length. nih.gov For instance, in a series of N-alkyl-1,2,3-benzotriazinium compounds, potency increased with the number of carbon atoms in the alkyl chain, an effect attributed to rising lipid solubility. nih.gov Similarly, the bactericidal activity of benzalkonium chlorides is dependent on the length of their N-alkyl chains. nih.gov

Comparative Analysis with Other N-Substituted Benzisothiazolones

The biological activity of this compound is significantly influenced by the nature of the substituent at the N-position of the benzisothiazolone ring. Structure-activity relationship (SAR) studies on various N-substituted benzisothiazolones reveal that modifications at this position can profoundly impact their antimicrobial potency and spectrum.

Research has shown that the introduction of N-arylalkanoic and N-aryloxyalkanoic acid moieties to the 1,2-benzisothiazolin-3-one scaffold can lead to a substantial increase in antimicrobial activity, particularly against Gram-positive bacteria. nih.gov In some cases, these derivatives have demonstrated potencies 10 to 20 times higher than the parent, unsubstituted compound. nih.gov This enhanced activity has been correlated with the lipophilicity of the molecules, suggesting that the ability to penetrate bacterial cell membranes is a key determinant of their efficacy. nih.gov

Furthermore, studies on other N-substituted benzothiazole derivatives, such as N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets, have indicated that compounds with longer carbon chains in the substituted urea (B33335) and phenyl ring exhibit greater antimicrobial activity. ijres.org This observation is attributed to the increased ability of these molecules to interact with and penetrate the cell membranes of microorganisms, leading to their inactivation. ijres.org

While direct comparative studies detailing the antimicrobial spectrum of a homologous series of N-alkyl-1,2-benzisothiazol-3(2H)-ones with progressively longer alkyl chains are not extensively available, the existing data strongly suggest a trend of increasing activity with increasing alkyl chain length up to a certain point. The long dodecyl chain of this compound would significantly increase its lipophilicity, which, based on the aforementioned studies, is expected to enhance its ability to disrupt microbial membranes and interact with intracellular targets.

The table below summarizes the general structure-activity relationships observed for N-substituted benzisothiazolones based on available research.

N-Substituent TypeGeneral Impact on Antimicrobial ActivityKey Findings
Arylalkanoic and Aryloxyalkanoic Acids Significant increase in activity against Gram-positive bacteria. nih.govPotency can be 10-20 times higher than the parent compound. Activity is correlated with lipophilicity. nih.gov
Long-chain Alkyl Groups Enhanced antimicrobial activity. ijres.orgIncreased lipophilicity facilitates interaction with and penetration of microbial cell membranes. ijres.org
Aromatic Substitutions Generally show stronger inhibitory activity against certain viral enzymes compared to aliphatic substitutions.N-substituted aromatic benzisothiazolones showed greater inhibition of Dengue Virus NS2BNS3 Protease than N-substituted aliphatic ones.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking are powerful tools for elucidating the molecular mechanisms of action of bioactive compounds by simulating their interactions with biological targets at an atomic level. These in silico methods can predict binding affinities, identify key interacting residues, and guide the design of more potent derivatives.

While specific computational modeling and molecular docking studies for this compound are not extensively reported in the available scientific literature, the general principles of its interaction can be inferred from studies on related benzothiazole derivatives. The primary mechanism of action for isothiazolinones, including this compound, is believed to involve the reaction with thiol-containing proteins and enzymes within microbial cells. Molecular docking studies on other benzothiazole compounds have been instrumental in identifying potential protein targets and understanding the nature of these interactions.

A hypothetical molecular docking scenario for this compound with a microbial enzyme would likely involve the benzisothiazolone core interacting with the active site, while the dodecyl tail extends into a hydrophobic channel or pocket. The key interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atom of the isothiazolone ring could act as hydrogen bond acceptors, forming interactions with donor residues in the active site.

Hydrophobic Interactions: The benzene (B151609) ring of the benzisothiazole core and, most significantly, the long dodecyl chain would contribute to strong hydrophobic interactions with nonpolar amino acid residues.

Covalent Bonding: The electrophilic sulfur atom in the isothiazolone ring is susceptible to nucleophilic attack from cysteine residues in the target protein, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. Computational studies can help to model the reactivity of the sulfur atom and its proximity to cysteine residues in the active site.

While detailed computational data for this compound is not available, the principles derived from studies on analogous compounds provide a framework for understanding its potential ligand-target interactions. Such computational approaches are invaluable for the rational design of new and more effective antimicrobial agents based on the benzisothiazolone scaffold.

Environmental Fate and Ecotoxicological Research on 2 Dodecyl 1,2 Benzothiazol 3 2h One

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of DCOIT from the environment. Studies in both soil and marine settings show that microbial activity plays a crucial role in its breakdown. In urban loamy sand soil, for instance, over 97% of applied isothiazolinones, including DCOIT, were degraded within 120 days.

The microbial degradation of DCOIT involves the cleavage of the isothiazolone (B3347624) ring structure, followed by a series of subsequent reactions. This process is often initiated by microbial enzymes that attack the heterocyclic ring. Following the ring opening, the degradation cascade typically includes dechlorination, hydroxylation, and oxidation steps.

One identified pathway leads to the formation of N-n-octyl malonamic acid, which is then decarboxylated to yield N-n-octyl acetamide (B32628). Further oxidation of N-n-octyl acetamide can produce N-n-octyl oxamic acid. In some instances, degradation by fungi involves the production of reactive oxygen species through mechanisms like chelator-mediated Fenton (CMF) chemistry, which can oxidatively decompose the DCOIT molecule. While the primary attack is on the isothiazolone ring, the long dodecyl side-chain is also subject to microbial degradation, likely through oxidation pathways similar to those observed for other long-chain alkyl compounds.

Identified Biodegradation Metabolites of DCOIT
Metabolite NameFormation PathwaySource
N-n-octyl malonamic acidCleavage of isothiazolone ring followed by dechlorination, hydroxylation, and oxidation.
N-n-octyl acetamideDecarboxylation of N-n-octyl malonamic acid.
N-n-octyl oxamic acidOxidation of N-n-octyl acetamide.

Specific microorganisms have been shown to be effective in degrading DCOIT. The brown-rot fungus Gloeophyllum trabeum can rapidly deplete DCOIT in the early stages of incubation. The mechanism is suggested to involve chelator-mediated Fenton chemistry, which produces highly reactive oxygen species that break down the biocide.

While direct studies on the role of microalgae in the biotransformation of DCOIT are limited, research on the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), provides strong analogous evidence. For BIT, microalgal biodegradation by species such as Chlorella vulgaris and Scenedesmus sp. LX1 was found to be the primary mechanism for its removal from water, with over 99% of BIT removed during a 168-hour cultivation period. This suggests that microalgae could play a significant role in the biotransformation of DCOIT in aquatic environments. However, it is also noted that mussels can accumulate DCOIT by feeding on contaminated microalgae like Tetraselmis chuii, indicating that microalgae can also be a vector for the transfer of this compound in the aquatic food web.

Kinetic studies have demonstrated that DCOIT degrades relatively quickly, though rates can vary depending on the environmental medium. In a study using loamy sand soil, DCOIT exhibited a degradation half-life of 4.8 days. In marine environments, rapid biodegradation has also been observed, with some research indicating a half-life of less than one day in natural seawater. However, other studies have reported slower rates, with one observing no obvious biodegradation after four days of incubation in natural seawater, highlighting that degradation rates can be influenced by the specific microbial communities present and other environmental factors.

Biodegradation Half-Life of DCOIT in Different Environmental Media
Environmental MediumReported Half-Life (t½)Source
Loamy Sand Soil4.8 days
Natural Seawater< 1 day
Natural SeawaterNo obvious degradation after 4 days

Photolytic and Hydrolytic Degradation Studies

In addition to biodegradation, abiotic processes such as photolysis and hydrolysis contribute to the degradation of DCOIT in the environment.

Exposure to sunlight can accelerate the degradation of DCOIT. The photolytic degradation pathway is initiated by the cleavage of the isothiazolone ring and can lead to the formation of metabolites similar to those from biodegradation, such as N-n-octyl acetamide and N-n-octyl oxamic acid. The rate of photodegradation is dependent on the composition of the water, with degradation occurring faster in lake and river water compared to seawater or distilled water. The photolysis half-life of DCOIT in natural sunlight has been measured at 6.8 days.

Isothiazolinones are known to exert toxic effects on algae through light-dependent mechanisms. Studies on the related compound BIT show that its lethal effect on microalgae is strongly enhanced when exposed to light. The primary mechanism is the inhibition of electron transport in photosystem II, which, coupled with a decrease in cellular chlorophyll (B73375), leads to severe damage to the algal photosynthesis apparatus. This photosynthetic damage results in the excess accumulation of reactive oxygen species, causing further oxidative damage and promoting cell death.

Hydrolysis is another key abiotic pathway for the degradation of DCOIT, with its rate being significantly influenced by pH and temperature. The compound is more stable under acidic conditions and degrades more rapidly as the pH increases. For instance, in buffered solutions, the half-life of DCOIT was found to be 6.8 days at pH 4, which decreased to 1.2 days at pH 7. At a more alkaline pH of 9, DCOIT was observed to degrade gradually over a 30-day period.

Temperature also plays a critical role in the degradation kinetics. In one study, the half-life of DCOIT was over 64 days at 4°C, but decreased to 27.9 days at 25°C and further to 4.5 days at 40°C.

Hydrolysis and Temperature-Dependent Degradation Half-Life of DCOIT
ConditionParameter ValueHalf-Life (t½)Source
pH46.8 days
pH71.2 days
Temperature4°C> 64 days
Temperature25°C27.9 days
Temperature40°C4.5 days

Ecotoxicity Mechanisms in Non-Target Organisms

Mechanisms of Lethal and Sublethal Effects on Aquatic Microorganisms (e.g., Microalgae)

No specific studies detailing the lethal and sublethal effects of 2-Dodecyl-1,2-benzothiazol-3(2H)-one on aquatic microorganisms like microalgae were identified.

In contrast, research on 1,2-benzisothiazol-3(2H)-one (BIT) has shown that its toxicity to microalgae is strongly enhanced by light. nih.gov The primary mechanism involves the inhibition of photosystem II electron transport, which leads to a reduction in cellular chlorophyll and severe damage to the photosynthetic process. nih.govnih.gov This damage is a key factor in the compound's lethal effects on algae. nih.gov Studies have determined the half-maximal effective concentrations (EC50) for BIT against various microalgae, such as Scenedesmus sp., Chlorella sp., and Chlamydomonas reinhardtii. nih.govresearchgate.net

Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Ecotoxicology

There is no specific information available detailing the role of this compound in inducing oxidative stress or generating Reactive Oxygen Species (ROS) in non-target organisms.

For the parent compound BIT , the damage to the photosynthetic system in microalgae leads to an excessive accumulation of ROS. nih.gov This overproduction of ROS causes further oxidative damage to the cells and contributes to cell death. nih.govnih.gov In response to BIT-induced stress, microalgae may activate detoxification pathways involving the generation of reduced glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net

Impact on Ecosystem Function and Microbial Community Dynamics

Specific research on how this compound impacts broader ecosystem functions or alters the dynamics of microbial communities could not be found.

Studies on BIT have investigated its effects on soil microbial communities. This research indicates that the presence of BIT can significantly alter the structure and abundance of bacterial communities, which may, in turn, affect its degradation pathways in the soil. nih.gov The degradation of BIT is influenced by microorganisms, with certain bacterial phyla like Proteobacteria, Firmicutes, and Bacteroidetes playing a significant role. nih.gov

Environmental Monitoring and Analytical Methodologies

While general analytical methods for isothiazolinones exist, specific, validated methods for the routine monitoring of this compound in various environmental matrices are not well-documented in the available literature.

Detection and Quantification in Environmental Matrices (Water, Soil, Sediment)

No established protocols detailing the detection and quantification of this compound in water, soil, or sediment were found.

For other isothiazolinones and organic pollutants, common analytical approaches involve sample preparation followed by instrumental analysis. cdc.gov Water samples are often pre-concentrated using techniques like solid-phase extraction (SPE) before analysis. eurofins.comusgs.gov Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are frequently used for the determination of related compounds in environmental samples. usgs.govnih.gov

Development of Sensitive and Selective Analytical Methods for Trace Contamination

No literature focusing on the development of highly sensitive and selective analytical methods specifically for trace levels of this compound was identified.

The development of such methods for other contaminants often focuses on improving detection limits and minimizing interference from the sample matrix. cdc.goveurofins.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and selective analysis of various isothiazolinones due to its ability to provide structural information and achieve low detection limits. nih.gov

Strategies for Environmental Mitigation and Sustainable Management of this compound

The widespread application of this compound as a biocide necessitates the development of effective strategies to mitigate its potential environmental impact. Research into its removal from contaminated water and soil, as well as the design of more environmentally friendly alternatives, is crucial for sustainable management. This section explores advanced treatment technologies, bioremediation and phytoremediation approaches, and principles for designing safer derivatives.

Advanced Wastewater Treatment Technologies for Removal

Conventional wastewater treatment plants (WWTPs) may not be sufficient to completely remove persistent organic pollutants like this compound. Therefore, advanced wastewater treatment technologies, particularly Advanced Oxidation Processes (AOPs), are being investigated for their efficacy in degrading this and similar biocides. wikipedia.orgkremesti.com AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and break down complex organic molecules into simpler, less harmful substances, and ideally, complete mineralization to carbon dioxide, water, and mineral acids. wikipedia.orgmdpi.com

Ozone-based AOPs have shown considerable promise in the degradation of various biocides. nih.govresearchgate.net Ozonation involves the direct reaction of ozone (O3) with the contaminant and the generation of hydroxyl radicals. The electro-peroxone process, an emerging ozone-based AOP, enhances the production of hydroxyl radicals through the in-situ electrochemical generation of hydrogen peroxide, which then reacts with ozone. nih.gov This process has demonstrated accelerated abatement of biocides compared to conventional ozonation. nih.gov While specific studies on this compound are limited, research on the parent compound, 1,2-benzothiazol-3(2H)-one (BIT), indicates that ozonation can be an effective removal method. researchgate.net The degradation of benzalkonium chloride, a surfactant biocide with a long alkyl chain, via ozonation suggests that the alkyl chain of this compound could also be susceptible to oxidative attack. imdea-agua.orgresearchgate.net

Other AOPs, such as photocatalysis using titanium dioxide (TiO2) and UV radiation, and Fenton-related processes, are also effective in degrading a wide range of organic pollutants and could be applicable to the treatment of wastewater containing this compound. mdpi.commdpi.com The effectiveness of these treatments is dependent on factors such as the concentration of the contaminant, the presence of other organic matter, and the specific operating conditions of the treatment process.

Comparative Efficacy of Advanced Oxidation Processes for Biocide Removal
TechnologyTarget Biocide(s)Key FindingsPotential Applicability to this compound
Ozonation1,2-benzothiazol-3(2H)-one (BIT)Effective in degrading BIT in aqueous solutions. researchgate.netHigh potential for degradation of the benzisothiazolinone ring.
Electro-peroxoneVarious biocides and antibioticsSignificantly accelerates the abatement of biocides compared to conventional ozonation due to enhanced hydroxyl radical generation. nih.govLikely to be highly effective in degrading the molecule.
OzonationBenzalkonium chloride (BAC)Degradation pathway initiates on both the hydrophobic alkyl chain and the hydrophilic regions. imdea-agua.orgresearchgate.netSuggests that both the dodecyl chain and the benzisothiazolinone core of the target compound could be degraded.
Photocatalysis (TiO2/UV)Wide range of organic pollutantsEffective for the mineralization of various organic compounds. mdpi.comPotentially effective, but requires further investigation for this specific compound.

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are cost-effective and environmentally friendly approaches that utilize biological processes to remove or neutralize pollutants from the environment. nih.govcluin.org

Bioremediation and Phytoremediation Approaches for Benzisothiazolinones and Related Compounds
ApproachOrganism/Plant TypeTarget Compound(s)Mechanism/Key FindingsPotential Relevance for this compound
BioremediationFreshwater microalgae (e.g., Scenedesmus sp. LX1)1,2-benzothiazol-3(2H)-one (BIT)Efficient removal through microalgal biodegradation. nih.govThe benzisothiazolinone core is likely biodegradable by similar organisms.
BioremediationBacteria (e.g., Rhodococcus)Benzothiazole (B30560)Capable of using benzothiazole as a sole carbon, nitrogen, and energy source. researchgate.netSuggests potential for microbial breakdown of the core structure.
BioremediationMixed microbial culturesLinear alkylbenzene sulphonatesDegradation of the alkyl chain via ω- and β-oxidation. researchgate.netThe dodecyl chain may be degraded through similar metabolic pathways.
PhytoremediationVarious plant speciesIndustrial effluentsEnhanced by plant growth-promoting bacteria (PGPB) which aid in degradation and sequestration. nih.govA promising, though uninvestigated, avenue for soil and water remediation.

Design Principles for Environmentally Benign Derivatives

A key strategy for sustainable management is the design of new biocides that are effective against target organisms but are also readily biodegradable and have low ecotoxicity. This involves understanding the relationship between the chemical structure of a molecule and its biological and environmental properties, a field known as Quantitative Structure-Activity Relationships (QSAR). nih.govresearchgate.net

For benzisothiazolinone derivatives, the design of environmentally benign alternatives would focus on modifications that enhance biodegradability without compromising biocidal efficacy. Key principles include:

Introducing biodegradable linkages: Incorporating functional groups that are susceptible to enzymatic cleavage, such as ester or amide bonds, into the molecular structure can promote biodegradation. nih.gov

Optimizing the alkyl chain length: The length and branching of the alkyl chain can significantly influence a molecule's biodegradability and toxicity. While a long alkyl chain, as in this compound, can increase its lipophilicity and potential for bioaccumulation, it can also be a site for microbial attack. researchgate.net Shorter or more branched alkyl chains might alter the compound's environmental fate.

Modifying the aromatic ring: Substitutions on the benzene (B151609) ring can affect the molecule's susceptibility to microbial degradation. Introducing hydroxyl groups, for example, can often increase the rate of biodegradation.

Future Directions and Emerging Research Avenues for 2 Dodecyl 1,2 Benzothiazol 3 2h One

Exploration of Novel Biological Targets and Therapeutic Applications

The 1,2-benzisothiazol-3(2H)-one scaffold is a foundation for developing new therapeutic agents. Research has moved beyond its established role as a microbicide and fungicide to investigate its potential against a range of biological targets.

Studies have reported the synthesis of a series of broad-spectrum antifungal agents based on the 1,2-benzisothiazol-3(2H)-one structure. Preliminary structure-activity relationship (SAR) investigations have highlighted the importance of the heterocyclic ring and specific substitutions for optimal antifungal activity. Beyond antifungal applications, various derivatives have demonstrated antibacterial activity, particularly against Gram-positive microorganisms like Bacillus subtilis and Staphylococcus aureus. The core mechanism of action is thought to involve the oxidation of thiol functional groups in crucial proteins, such as enzymes, leading to impaired cell function.

More targeted therapeutic research has identified derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide as potent inhibitors of human mast cell tryptase. This enzyme is implicated in inflammatory responses, suggesting a potential therapeutic role for these compounds in managing inflammatory diseases. As shown in the table below, modifications to the derivative structure can significantly enhance inhibitory potency.

Compound DerivativeTargetIC50 (μM)
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanateHuman Mast Cell Tryptase0.85
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoateHuman Mast Cell Tryptase0.1
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoateHuman Mast Cell Tryptase0.064

Development of Advanced Analytical Techniques for Environmental and Biological Monitoring

The widespread use of 1,2-benzisothiazol-3(2H)-one and related compounds as preservatives necessitates the development of sensitive and precise analytical methods for their detection in environmental and biological samples. Advanced analytical techniques are crucial for monitoring their presence and ensuring compliance with regulatory limits.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly effective method for the simultaneous determination of multiple isothiazolinones, including the parent compound 1,2-benzisothiazol-3(2H)-one (BIT). This technique offers excellent sensitivity and reliability, with low limits of detection (LOD) and quantification (LOQ), making it suitable for analyzing complex matrices such as water-based adhesives used in food contact materials. Another powerful method involves ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS/Q-TOF), which provides high-accuracy mass data for both the parent ion and its fragments, aiding in definitive identification.

Furthermore, validated methods using gradient HPLC with UV detection have been established for the simultaneous analysis of BIT and other preservatives in commercial products like washing-up liquids. These methods demonstrate good precision and accuracy, providing a reliable tool for quality control.

Analytical TechniqueApplicationKey Advantages
HPLC-MS/MSSimultaneous analysis of six isothiazolinones in water-based adhesivesHigh sensitivity, low LOD (0.010 mg/L), good recoveries (81.5%-107.3%)
UPLC-MS/Q-TOFIdentification of compounds and their fragmentsHigh mass accuracy for confident structural elucidation
Gradient HPLC with UV DetectionSimultaneous analysis of four preservatives in washing-up liquidsGood precision and accuracy, robust for quality control

Rational Design of Derivatives with Enhanced Efficacy and Reduced Environmental Impact

A significant area of research is the rational design of novel derivatives of 1,2-benzisothiazol-3(2H)-one to create compounds with superior performance and a better environmental profile. This involves modifying the core chemical structure to enhance biocidal or therapeutic efficacy while minimizing toxicity to non-target organisms.

Structure-activity relationship (SAR) studies are fundamental to this effort, helping to identify the chemical modifications that lead to improved antifungal activity. This approach allows for the targeted synthesis of new molecules with optimized properties. For example, research has demonstrated that specific substitutions on the benzisothiazolinone scaffold can yield broad-spectrum antifungal agents.

In addition to chemical modification, formulation technologies are being explored to improve the compound's performance and environmental safety. Microencapsulation of the parent compound, BIT, using methyl-β-cyclodextrin has been shown to increase its aqueous solubility and enhance its antibacterial activity. This "host-guest" complexation can lead to greater efficacy at lower concentrations, thereby reducing the potential for environmental release and toxicity. Such strategies represent a move towards more environmentally friendly biocidal products.

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanisms by which 2-Dodecyl-1,2-benzothiazol-3(2H)-one exerts its biological effects is a key area for future research. The integration of "omics" technologies—such as proteomics (the study of all proteins) and metabolomics (the study of all metabolites)—offers a powerful, system-wide approach to elucidating these mechanisms.

The primary mode of action for isothiazolinones is believed to be their interaction with cellular thiol groups, particularly in enzymes. Proteomics can be used to identify the specific protein targets that are modified by the compound, providing a detailed map of its cellular interactions.

Studies on the effects of the parent compound, BIT, on microalgae have shown that it damages the photosynthetic system. The algae, in turn, activate detoxification pathways involving the production of reduced glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). Metabolomics and proteomics could be employed to comprehensively analyze these stress response and detoxification pathways, revealing the full extent of the cellular response to exposure and identifying potential biomarkers of toxicity.

Computational Chemistry and Machine Learning in Predicting Compound Behavior and Activity

Computational chemistry and machine learning are revolutionizing the process of chemical design and assessment. These in silico tools enable the rapid prediction of a compound's properties, biological activity, and potential toxicity, significantly accelerating research and development while reducing reliance on expensive and time-consuming laboratory experiments.

Computational methods, such as the G3(MP2)//B3LYP composite method, have been successfully used to perform detailed energetic studies on the 1,2-benzisothiazol-3(2H)-one molecule itself. This provides fundamental data on the molecule's stability and reactivity.

Machine learning (ML) models, including Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activities of new chemical entities. By training these models on existing data for benzisothiazolinone derivatives, researchers can screen large virtual libraries of new, rationally designed compounds to identify the most promising candidates for synthesis. ML can predict a wide range of endpoints, from antifungal potency to environmental fate, thereby guiding the design of derivatives with enhanced efficacy and reduced environmental impact. This data-driven approach allows for the creation of predictive models that can forecast the properties of novel derivatives before they are ever synthesized.

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